molecular formula C18H19N3O3 B2388695 ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2320606-81-1

((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2388695
CAS No.: 2320606-81-1
M. Wt: 325.368
InChI Key: HBPLAKIEKGHOLA-UHFFFAOYSA-N
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Description

The compound ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic molecule featuring a bicyclic structure with an imidazole ring and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the imidazole ring: This step often involves the use of imidazole derivatives and appropriate coupling reagents.

    Attachment of the benzo[d][1,3]dioxole moiety: This can be done through various substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the imidazole or benzo[d][1,3]dioxole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenated precursors, palladium-catalyzed cross-coupling reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the bicyclic core may provide structural stability and specificity. The benzo[d][1,3]dioxole moiety can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane: Lacks the benzo[d][1,3]dioxole moiety.

    (1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone: Contains a phenyl group instead of the benzo[d][1,3]dioxole moiety.

Uniqueness

The presence of both the imidazole ring and the benzo[d][1,3]dioxole moiety in ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone provides unique chemical properties, such as enhanced binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(12-1-4-16-17(7-12)24-11-23-16)21-13-2-3-14(21)9-15(8-13)20-6-5-19-10-20/h1,4-7,10,13-15H,2-3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPLAKIEKGHOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)OCO4)N5C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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